{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane
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Overview
Description
{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane: is an organosilicon compound that features both silicon and phosphorus atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane typically involves the reaction of a chlorosilane with a phosphine. One common method is the reaction of chlorodimethylsilane with dimethylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The silicon and phosphorus atoms can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, forming new carbon-silicon or carbon-phosphorus bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or ozone for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon or organophosphorus compounds, while oxidation and reduction reactions can lead to different oxidation states of the original compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of the catalyst.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine:
Drug Development: The compound’s unique structure can be exploited in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Biological Probes: It can be used as a probe in biochemical studies to investigate the function of various biomolecules.
Industry:
Silicon-Based Polymers: The compound can be used in the production of silicon-based polymers with enhanced properties for use in electronics, coatings, and adhesives.
Mechanism of Action
The mechanism by which {2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane exerts its effects depends on the specific application. In catalysis, the compound acts as a ligand, coordinating to a metal center and influencing its reactivity. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Chlorodimethylsilane: A simpler organosilicon compound with similar reactivity but lacking the phosphorus atom.
Dimethylphosphine: An organophosphorus compound with similar reactivity but lacking the silicon atom.
1,2-Bis(chlorodimethylsilyl)ethane: A related compound with two chlorosilane groups, offering different reactivity and applications.
Uniqueness: The presence of both silicon and phosphorus atoms in {2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane gives it unique chemical properties, such as the ability to participate in a wider range of reactions and form more diverse products. This dual functionality makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
86934-69-2 |
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Molecular Formula |
C6H16ClPSi |
Molecular Weight |
182.70 g/mol |
IUPAC Name |
2-[chloro(dimethyl)silyl]ethyl-dimethylphosphane |
InChI |
InChI=1S/C6H16ClPSi/c1-8(2)5-6-9(3,4)7/h5-6H2,1-4H3 |
InChI Key |
XHLUVGXAEFIRGH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCP(C)C)Cl |
Origin of Product |
United States |
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